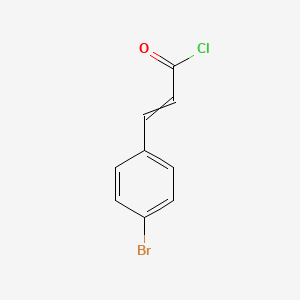

3-(4-Bromophenyl)prop-2-enoyl chloride

Description

3-(4-Bromophenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride characterized by a bromine substituent at the para position of the phenyl ring. This compound is structurally analogous to cinnamoyl chloride derivatives, where the electron-withdrawing bromine substituent enhances the electrophilicity of the carbonyl group, making it highly reactive toward nucleophiles.

Properties

IUPAC Name |

3-(4-bromophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLABICHHIYWLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696449 | |

| Record name | 3-(4-Bromophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27465-66-3 | |

| Record name | 3-(4-Bromophenyl)prop-2-enoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Routes

The predominant and well-documented method for preparing 3-(4-Bromophenyl)prop-2-enoyl chloride involves the conversion of 4-bromocinnamic acid into the corresponding acyl chloride. This transformation is typically achieved by treating 4-bromocinnamic acid with chlorinating agents under reflux conditions.

Mechanism: The carboxylic acid group of 4-bromocinnamic acid reacts with thionyl chloride or phosphorus pentachloride, replacing the hydroxyl group with a chlorine atom, releasing sulfur dioxide and hydrogen chloride gases in the case of thionyl chloride. This results in the formation of the acyl chloride functional group characteristic of this compound.

Industrial Scale Preparation

In industrial settings, the synthesis is optimized for scale, yield, and safety:

Continuous Flow Reactors: These reactors provide precise control over temperature, pressure, and reaction time, enhancing product purity and yield while minimizing side reactions and exposure to hazardous gases (SO₂, HCl).

Automation and Safety: Automated systems reduce human error, improve reproducibility, and ensure safer handling of corrosive reagents and by-products.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value / Condition | Remarks |

|---|---|---|

| Solvent | Anhydrous dichloromethane or chloroform | Ensures dry environment to prevent hydrolysis |

| Temperature | Reflux temperature (~70-80°C for SOCl₂) | Necessary for efficient conversion |

| Reaction Time | 2–6 hours | Dependent on scale and reagent purity |

| Molar Ratios | 1:1.2 (acid to SOCl₂) | Slight excess of chlorinating agent used |

| By-products | SO₂ and HCl gases | Requires proper ventilation and scrubbing |

Research Findings and Analytical Data

Purity and Characterization: The synthesized this compound typically exhibits high purity when purified by distillation or recrystallization under inert atmosphere. Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the presence of the acyl chloride group and the para-bromophenyl substitution.

Reactivity Profile: The acyl chloride group is highly electrophilic, readily undergoing nucleophilic substitution to form amides, esters, and thioesters. The vinyl group (prop-2-enoyl) remains reactive for addition and coupling reactions.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thionyl chloride method | SOCl₂ | Reflux, anhydrous | High yield, well-established | Releases toxic gases (SO₂, HCl) |

| Phosphorus pentachloride | PCl₅ | Reflux or room temp | Alternative reagent | Moisture sensitive, corrosive |

| Continuous flow process | SOCl₂ + automated system | Controlled temp/pressure | Scalable, safer, reproducible | Requires specialized equipment |

| Microwave-assisted | SOCl₂ + microwave | Short reaction time | Green chemistry potential | Limited data available |

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions, such as hydrogenation and halogenation.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

Addition Reactions: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst, while halogenation can be achieved using halogens like bromine or chlorine.

Coupling Reactions: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under inert atmosphere conditions.

Major Products

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Coupled Products: Formed by Suzuki-Miyaura coupling with boronic acids.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that compounds derived from 3-(4-Bromophenyl)prop-2-enoyl chloride exhibit significant antitumor properties. Chalcone derivatives, which include this compound, have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of halogen substituents like bromine enhances the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .

Antibacterial Properties

Studies indicate that derivatives of this compound possess antibacterial activity. For instance, compounds synthesized from this precursor have been tested against various bacterial strains, showing moderate to strong activity. The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can significantly influence their antibacterial efficacy .

Organic Synthesis

Synthesis of Chalcones

this compound serves as a crucial intermediate in the synthesis of chalcones through Claisen-Schmidt condensation reactions. These reactions typically involve the condensation of an aldehyde with a ketone in the presence of a base, leading to the formation of chalcones that are valuable in medicinal chemistry for their diverse biological activities .

Preparation of Other Functionalized Compounds

This compound is also utilized in the preparation of various functionalized aromatic compounds. Its reactivity allows for further transformations such as nucleophilic substitutions and acylations, which are essential steps in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry

In materials science, this compound can be used to synthesize polymeric materials with specific properties. For example, it can be incorporated into methacrylate derivatives to produce polymers with enhanced thermal stability and mechanical properties. These materials find applications in coatings, adhesives, and other industrial products .

Case Studies

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)prop-2-enoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of amides and esters. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-(4-bromophenyl)prop-2-enoyl chloride and its analogs:

Key Findings:

Substituent Effects :

- The bromine substituent increases molecular weight and polarizability compared to chlorine or hydrogen. Its stronger electron-withdrawing nature (+σₚ⁺) amplifies the electrophilicity of the carbonyl group, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

- Chlorine analogs exhibit similar reactivity trends but with reduced intensity due to lower electronegativity and polarizability compared to bromine.

Physical Properties :

- The brominated derivative is expected to have a higher boiling point than its chlorinated or unsubstituted counterparts due to increased molecular mass and intermolecular van der Waals forces.

Synthetic Applications :

- Brominated acyl chlorides are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, where the bromine atom can be selectively replaced with aryl or alkyl groups .

Biological Activity

3-(4-Bromophenyl)prop-2-enoyl chloride, a compound belonging to the class of α,β-unsaturated acyl chlorides, has garnered attention for its diverse biological activities. Its structure enables it to participate in various chemical reactions, making it a valuable compound in medicinal chemistry and drug development. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H8BrClO

- Molecular Weight : 251.53 g/mol

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity can lead to:

- Enzyme inhibition : The compound may act as a reversible or irreversible inhibitor of various enzymes involved in metabolic pathways.

- Antimicrobial activity : The electrophilic nature of the acyl chloride group allows it to interact with thiol groups in proteins, potentially disrupting bacterial cell function.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with their metabolic processes .

Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to disrupt cellular signaling pathways .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that by inhibiting specific pro-inflammatory enzymes, such as cyclooxygenases (COX), it may reduce inflammation and associated pain .

Case Studies and Research Findings

Q & A

Basic Synthesis Method

Q: What are the standard synthetic routes for preparing 3-(4-bromophenyl)prop-2-enoyl chloride, and how can reaction conditions be optimized? A: The primary method involves a Wittig reaction between 4-bromobenzaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide). The reaction proceeds via formation of a ylide intermediate, which reacts with the aldehyde to yield the α,β-unsaturated carbonyl compound. Key optimization parameters include:

- Temperature control (typically 0–25°C to avoid side reactions).

- Solvent selection (THF or DMF for optimal ylide stability).

- Purification via recrystallization or silica gel chromatography to isolate the product (>95% purity) .

Basic Reactivity and Functionalization

Q: What types of reactions are most feasible with this compound, and what methodological considerations apply? A: The compound undergoes three primary reactions:

Nucleophilic substitution : The chloride group is replaced by nucleophiles (e.g., amines, alkoxides) under mild conditions (e.g., NaOH in ethanol).

Oxidation : Using mCPBA or H₂O₂, the double bond forms an epoxide (3-(4-bromophenyl)-1,2-epoxypropanoyl chloride).

Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the double bond, yielding 3-(4-bromophenyl)propanoyl chloride.

Critical considerations : Steric hindrance from the bromophenyl group may slow substitution, while the electron-withdrawing effect enhances epoxidation kinetics .

Advanced Crystallographic Analysis

Q: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound? A: Use SHELXL (for refinement) and SHELXS/D (for structure solution) to analyze hydrogen bonding and packing motifs. For example:

- In related bromophenyl derivatives, the P21/c space group is common, with intermolecular C–H···O interactions stabilizing the lattice.

- Enantiopure samples require the Flack parameter to confirm absolute configuration, though the x parameter (based on twin components) is more robust for near-centrosymmetric structures .

Advanced Spectroscopic Characterization

Q: How can computational methods enhance interpretation of experimental spectroscopic data? A: Combine TD-DFT (B3LYP/6-311G(d,p)) with experimental UV-Vis and FT-IR spectra:

- UV-Vis : Simulated absorption wavelengths (e.g., 280–320 nm for π→π* transitions) match experimental data within 5–10 nm. Solvent effects (ethanol vs. gas phase) shift λmax by ~15 nm .

- FT-IR : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C–Br (550–600 cm⁻¹) correlate with calculated vibrational modes .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reaction yields or spectroscopic results? A: Common sources of contradiction include:

- Reaction conditions : Trace moisture or oxygen can degrade acid-sensitive intermediates. Use inert atmospheres and anhydrous solvents.

- Analytical calibration : Cross-validate NMR/IR data with crystallographic results (e.g., bond lengths in SHELXL-refined structures) .

Handling Chiral Centers and Enantiomer Resolution

Q: What strategies are effective for resolving enantiomers in derivatives of this compound? A: For chiral derivatives (e.g., epoxides), use:

- Chiral HPLC with cellulose-based columns.

- Crystallographic methods : The Flack parameter (η) may mislead in near-symmetric systems; instead, apply the x parameter to avoid overprecision .

Computational Modeling for Reaction Design

Q: How can DFT studies guide the design of new derivatives or catalysts? A: Optimize geometries at the B3LYP/6-31G(d) level to predict:

- Transition states : For substitution reactions, identify steric clashes between the bromophenyl group and incoming nucleophiles.

- Electronic effects : The electron-withdrawing Br substituent lowers LUMO energy, enhancing electrophilicity at the carbonyl carbon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.